1-Benzylideneindan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzylideneindan is an organic compound with the molecular formula C16H14. It is a derivative of indan, featuring a benzylidene group attached to the indan structure.
Vorbereitungsmethoden
1-Benzylideneindan can be synthesized through several methods. One common synthetic route involves the condensation of indan-1-one with benzaldehyde under basic conditions. The reaction typically employs a base such as sodium hydroxide or potassium hydroxide in an ethanol solvent. The reaction mixture is heated to reflux, and the product is obtained after purification .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial production process .
Analyse Chemischer Reaktionen
1-Benzylideneindan undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of 1-benzylindan.
Substitution: The benzylidene group in this compound can undergo electrophilic substitution reactions with reagents like bromine or chlorine, resulting in halogenated derivatives
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
1-Benzylideneindan has found applications in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: Research has explored its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Studies have investigated its potential therapeutic properties, including its role as an inhibitor of certain enzymes involved in neurodegenerative diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials
Wirkmechanismus
The mechanism of action of 1-Benzylideneindan involves its interaction with specific molecular targets. For example, it has been studied as an inhibitor of acetylcholinesterase and monoamine oxidase B, enzymes that play a role in neurodegenerative diseases like Alzheimer’s. The compound binds to the active sites of these enzymes, preventing their normal function and thereby exerting its effects .
Vergleich Mit ähnlichen Verbindungen
1-Benzylideneindan can be compared with other similar compounds, such as 1-indanone and 2-benzylidene-1,3-indandione.
1-Indanone: This compound is structurally similar but lacks the benzylidene group.
2-Benzylidene-1,3-indandione: This compound features a similar benzylidene group but with different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a wide range of applications .
Eigenschaften
CAS-Nummer |
15298-67-6 |
---|---|
Molekularformel |
C16H14 |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
(3E)-3-benzylidene-1,2-dihydroindene |
InChI |
InChI=1S/C16H14/c1-2-6-13(7-3-1)12-15-11-10-14-8-4-5-9-16(14)15/h1-9,12H,10-11H2/b15-12+ |
InChI-Schlüssel |
QTWIKOMWVWPBRX-NTCAYCPXSA-N |
Isomerische SMILES |
C1C/C(=C\C2=CC=CC=C2)/C3=CC=CC=C31 |
Kanonische SMILES |
C1CC(=CC2=CC=CC=C2)C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.